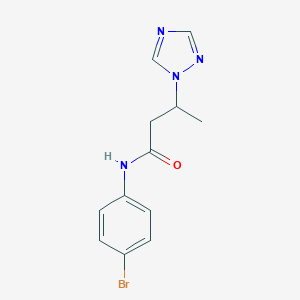
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a useful research compound. Its molecular formula is C12H13BrN4O and its molecular weight is 309.16g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound features a 4-bromophenyl group attached to a 3-(1H-1,2,4-triazol-1-yl) butanamide moiety. The synthesis of this compound typically involves multi-step reactions that may include aryl halides and nitrogen-containing reagents. For example, one synthetic route involves the reaction of 4-bromobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired amide derivative.
Antimicrobial Properties
One of the primary areas of research surrounding this compound is its antimicrobial activity. Triazole derivatives are known for their ability to inhibit fungal and bacterial growth. The compound has been tested against various microbial strains, showing promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These results indicate that the compound exhibits effective antimicrobial properties, particularly against fungal pathogens.
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.
Case Study 1: Antitubercular Activity
A study explored the antitubercular activity of various triazole derivatives, including this compound. The compound was evaluated for its inhibitory effect on the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis. The results showed an IC50 value of 5 µM, indicating significant inhibitory potential against Mycobacterium tuberculosis.
Case Study 2: In Vivo Efficacy
In vivo studies conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound could be effective in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the biological activity of triazole derivatives through structural modifications. Studies have shown that substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds against various biological targets.
Table: Structure-Activity Relationship (SAR) Studies
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-3-(triazole) | -Br | High antimicrobial activity |
| N-(4-bromophenyl)-3-(triazole) | -Cl | Moderate activity |
| N-(4-bromophenyl)-3-(triazole) | -NO2 | Low activity |
These findings underline the importance of chemical modifications in enhancing biological efficacy.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPRSWNDSGPSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














